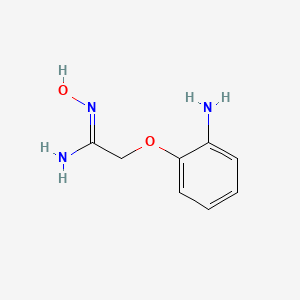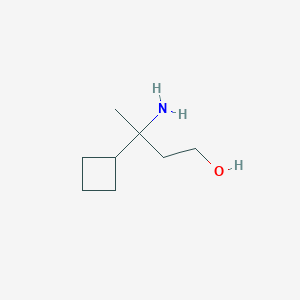
3-Amino-3-cyclobutylbutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-3-cyclobutylbutan-1-ol is an organic compound with the molecular formula C₈H₁₇NO It is a cyclobutyl-substituted amino alcohol, which means it contains both an amino group (-NH₂) and a hydroxyl group (-OH) attached to a butane backbone with a cyclobutyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-cyclobutylbutan-1-ol typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor followed by the introduction of the amino and hydroxyl groups. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the precursor compounds are subjected to high temperatures and pressures. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification steps such as distillation and crystallization are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Amino-3-cyclobutylbutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) for converting the hydroxyl group to a halide.
Major Products:
Oxidation: Formation of cyclobutyl ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of cyclobutyl halides.
Applications De Recherche Scientifique
3-Amino-3-cyclobutylbutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Amino-3-cyclobutylbutan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can influence cellular pathways and processes, making the compound of interest in pharmacological studies.
Comparaison Avec Des Composés Similaires
3-Amino-1-butanol: Lacks the cyclobutyl ring, making it less sterically hindered.
Cyclobutylamine: Contains only the amino group without the hydroxyl group.
Cyclobutanol: Contains only the hydroxyl group without the amino group.
Uniqueness: 3-Amino-3-cyclobutylbutan-1-ol is unique due to the presence of both the amino and hydroxyl groups on a cyclobutyl-substituted butane backbone. This combination of functional groups and the cyclobutyl ring structure provides distinct chemical and biological properties that are not observed in the similar compounds listed above.
Propriétés
Formule moléculaire |
C8H17NO |
|---|---|
Poids moléculaire |
143.23 g/mol |
Nom IUPAC |
3-amino-3-cyclobutylbutan-1-ol |
InChI |
InChI=1S/C8H17NO/c1-8(9,5-6-10)7-3-2-4-7/h7,10H,2-6,9H2,1H3 |
Clé InChI |
IYHSBMMIYNDVQA-UHFFFAOYSA-N |
SMILES canonique |
CC(CCO)(C1CCC1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


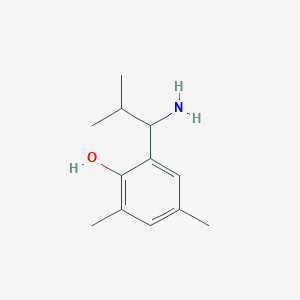
![4-Methyl-2-[(propylamino)methyl]phenol](/img/structure/B15273038.png)
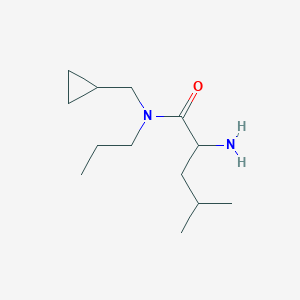

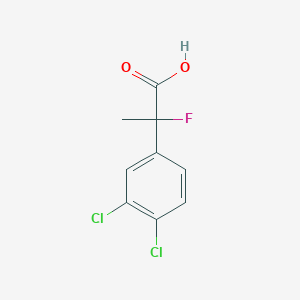
![3-{[(Tert-butoxy)carbonyl]amino}-3-(4-fluorophenyl)-2,2-dimethylpropanoic acid](/img/structure/B15273066.png)

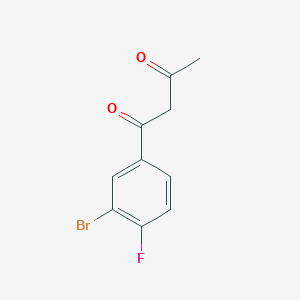
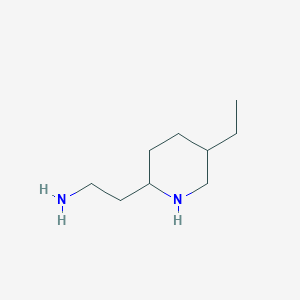
![[4-(1-Methanesulfonylcyclopropyl)phenyl]methanamine](/img/structure/B15273091.png)
